Oseltamivir acid

Overview

Description

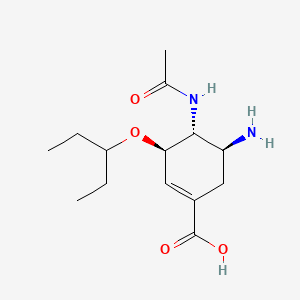

Oseltamivir acid (chemically termed (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid) is the active metabolite of the prodrug oseltamivir (Tamiflu®), a widely used antiviral agent targeting influenza neuraminidase (NA). It inhibits NA by mimicking sialic acid, preventing the release of progeny virions from infected cells . Developed to address the poor oral bioavailability of zanamivir, this compound exhibits broad-spectrum activity against influenza A and B viruses, with potency comparable to zanamivir . Its mechanism involves binding to the conserved sialic acid (SA) cavity of NA, forming hydrogen bonds with residues like Arg 152, Arg 292, and Arg 371 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oseltamivir acid typically begins with shikimic acid, a naturally occurring compound found in Chinese star anise. The process involves several steps:

Esterification: Shikimic acid is esterified with ethanol and thionyl chloride to form an ester.

Ketalization: The ester undergoes ketalization with p-toluenesulfonic acid and 3-pentanone to form a ketal.

Mesylation: The ketal is then mesylated using triethylamine and methanesulfonyl chloride.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis starting from shikimic acid. The process has been optimized to ensure high yields and purity. The key steps include:

Reductive Opening: The ketal is reductively opened under modified Hunter conditions.

Epoxide Formation: The resulting mesylate is converted to an epoxide under basic conditions.

Amino Alcohol Formation: The epoxide is opened with allyl amine to yield an amino alcohol.

Reduction and Acylation: The amino alcohol undergoes reduction and selective acylation to form the final product.

Chemical Reactions Analysis

Prodrug Activation via Ester Hydrolysis

Oseltamivir acid is generated in vivo through enzymatic hydrolysis of the ethyl ester group in oseltamivir. This reaction is essential for antiviral activity:

-

The carboxylate group in this compound directly interacts with influenza neuraminidase’s active site residues (R152, R292, R371) via hydrogen bonds .

-

Hydrolysis occurs with near-complete conversion in human plasma, achieving a plasma half-life of 6–10 hours .

Aziridination and Ring Opening

-

Substrate : Allylic alcohol derivatives (e.g., 13 in Scheme 6 ).

-

Conditions : Copper catalysts (e.g., Cu(IPr)Cl) with PhI=NTs.

-

Outcome : Forms aziridine 22 as a single diastereomer, critical for introducing the second amine .

Binding Interactions with Neuraminidase

This compound binds influenza neuraminidase in two metastable states:

| Interaction Site | Residues Involved | Binding Mode | Flux Proportion |

|---|---|---|---|

| 150 loop | R152, N198 | H-bonds with carboxylate | 22.46% (Pathway 1) |

| 1° site | R292, R371 | Hydrophobic pentyl group interaction | 14.57% (Pathway 2) |

Mutations like R292K disrupt hydrophobic interactions, conferring oseltamivir resistance .

Process Optimization

-

Regioselective acetylation : Achieved under acidic conditions (pH 4.2), selectively acetylating the 4-amino group over the 5-amino group (pKa 7.9) .

-

Crystallization : The N-acetylated intermediate (18 ) crystallizes directly from reaction mixtures, simplifying purification .

Stability and Degradation

Scientific Research Applications

Treatment of Influenza

Oseltamivir acid is widely used for treating both influenza A and influenza B infections. Clinical trials have demonstrated its efficacy in reducing the duration and severity of influenza symptoms when administered early in the course of infection. For instance, a pooled analysis indicated that treatment with oseltamivir significantly reduced the duration of illness among hospitalized adults, with a notable reduction in mortality rates among high-risk patients, such as those with hematological malignancies undergoing stem cell transplantation .

Prophylaxis in High-Risk Populations

Oseltamivir has also been shown to be effective in preventing influenza infection among close contacts of infected individuals. A study found that a daily dose of 75 mg for seven days provided protective efficacy rates of 89% for individuals and 86% for households exposed to influenza . This prophylactic use is particularly crucial during outbreaks or in settings like nursing homes where vulnerable populations reside.

Pharmacokinetics and Toxicology Studies

Research on this compound has included extensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. Studies have indicated that oseltamivir is well-tolerated with a high safety margin across various populations, including children and immunocompromised patients . Toxicological assessments have also been conducted to evaluate its environmental impact, particularly concerning aquatic toxicity .

Combination Therapies

Investigations into combination therapies involving this compound have gained traction. For example, studies have explored the co-administration of oseltamivir with probenecid to enhance its antiviral efficacy by increasing plasma levels through reduced renal clearance . This approach could be particularly beneficial during influenza pandemics when drug supplies may be limited.

Efficacy in Immunocompromised Patients

A significant case study involved immunocompromised patients who received oseltamivir during influenza outbreaks. The results showed a marked decrease in pneumonia rates among those treated with oseltamivir compared to those who did not receive antiviral therapy. Specifically, only 12% of treated patients developed pneumonia compared to 48% in the control group .

Pediatric Safety Concerns

While oseltamivir is effective in treating influenza in children, concerns regarding adverse effects have been documented. Reports have linked oseltamivir use to neuropsychiatric events in pediatric populations, prompting ongoing research into its safety profile . These findings underscore the importance of monitoring and assessing risks associated with antiviral treatments.

Data Summary Table

| Application | Description | Efficacy/Findings |

|---|---|---|

| Treatment of Influenza | Reduces duration and severity of symptoms | Significant reduction in illness duration; lower mortality rates |

| Prophylaxis | Prevents infection in close contacts | 89% efficacy for individuals; 86% for households |

| Pharmacokinetics | Studies on absorption and safety margin | High safety margin; well-tolerated across populations |

| Combination Therapies | Co-administration with probenecid to enhance efficacy | Increased plasma levels; potential use during pandemics |

| Immunocompromised Patients | Evaluated efficacy during outbreaks | Reduced pneumonia incidence; improved outcomes |

| Pediatric Safety | Concerns over neuropsychiatric events | Ongoing research needed; monitoring required |

Mechanism of Action

Oseltamivir acid exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues, thereby blocking the release of viral particles and limiting the spread of the virus .

Comparison with Similar Compounds

Structural Analogues: Zanamivir and Peramivir

- Zanamivir : A sialic acid analogue administered via inhalation, zanamivir shares a similar binding mode with oseltamivir acid in the SA cavity. Both form hydrogen bonds with Arg 152 and Glu 119, but zanamivir lacks the hydrophobic 1-ethylpropoxy group, reducing susceptibility to the H274Y resistance mutation .

- Peramivir : This cyclopentane-based inhibitor binds deeper into the 430-cavity of NA. While its IC₅₀ against wild-type NA is comparable to this compound (~0.1–1 nM), it retains partial activity against H274Y mutants due to distinct interactions with Asp 151 .

Table 1: Key Parameters of Structural Analogues

Experimental Inhibitors

Thiazolyl-Hydrazone Derivatives

- Compound 2g : Exhibits near-identical HOMO/LUMO orbital distribution to this compound, enabling similar electron transfer kinetics. Its 3-methoxy and 4-hydroxyl groups on the phenyl ring enhance interactions with Arg 152 and Trp 178, achieving an NA inhibition rate of >50% at 40 µg/mL .

- Compound F26 : A benzamide derivative with a binding energy of -8.91 kcal/mol (vs. -6.57 for this compound), F26 aligns key functional groups with the SA cavity, improving potency against H1N1 .

Novel Inhibitors

- Baloxavir Acid : A cap-dependent endonuclease inhibitor, baloxavir acid outperforms this compound in EC₅₀ values (0.00059–0.00692 µM vs. 0.001–0.0039 µM) across multiple influenza strains, including H7N9 and H9N2 .

- NC-5 : A benzoic acid derivative with an IC₅₀ of 5.2 µM, NC-5 targets NA’s catalytic site but is 1,000-fold less potent than this compound .

Table 2: Experimental Inhibitors vs. This compound

| Compound | Target | IC₅₀/EC₅₀ (µM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 2g | NA (H1N1) | 40 µg/mL | -7.51 |

| F32 | NA (H1N1) | N/A | -9.43 |

| Baloxavir | PA Endonuclease | 0.00059–0.00692 | N/A |

| NC-5 | NA | 5.2 | N/A |

Natural Compounds

- Rutin and Hesperidin: Flavonoids from Fagopyrum dib show moderate NA inhibition (IC₅₀: 18.6–25.6 µg/mL) but are >10,000-fold less potent than this compound .

- Gnetulin: A stilbenoid with an IC₅₀ of 18.0 µM, its activity is attributed to hydrophobic interactions with NA’s active site .

Resistance Profiles

- H274Y Mutation : Causes steric hindrance with this compound’s 1-ethylpropoxy group, leading to >500-fold resistance . However, some mutants (e.g., A/Brisbane/59/2007 H274Y) exhibit increased sensitivity to this compound (3–5-fold lower IC₅₀) due to reduced viral fitness .

- Compound 5 : A pyrrolidine derivative, maintains efficacy against H274Y (ED₅₀: 34 µM vs. >500 µM for this compound) by avoiding steric clashes .

Molecular Interactions and SAR

- Electron-Withdrawing Groups : Substituents like carbonyls on thiazole rings (e.g., compound 2g) enhance electron transfer, mimicking this compound’s carboxyl group .

- Hydrogen Bond Networks : Optimal activity requires interactions with Arg 152, Arg 292, and Glu 117. Compounds extending into the 430-cavity (e.g., peramivir) improve binding stability .

Biological Activity

Oseltamivir acid, the active metabolite of oseltamivir (commonly known as Tamiflu), is primarily recognized for its role as a neuraminidase inhibitor in the treatment of influenza. This article delves into its biological activity, efficacy, and pharmacological properties, supported by data tables and research findings.

This compound acts by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the virus from cleaving sialic acid residues on the host cell surface, which is essential for viral release and spread. The compound exhibits selectivity toward viral neuraminidases over human sialidases, although some studies indicate limited inhibitory effects on human sialidases NEU1, NEU3, and NEU4 at higher concentrations .

Pharmacokinetics

The pharmacokinetics of this compound highlight its rapid absorption and conversion from oseltamivir. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Elimination Half-Life | 5.1 hours for this compound |

| Peak Plasma Concentration | Achieved within 2-4 hours after administration |

| Bioavailability | Approximately 80% |

Oseltamivir is administered orally and undergoes hepatic metabolism to produce this compound, which is responsible for its antiviral activity.

Efficacy in Clinical Studies

Numerous clinical trials have demonstrated the efficacy of oseltamivir in treating influenza:

- Reduction in Illness Duration : A pivotal study found that oseltamivir significantly reduced the duration of influenza symptoms by approximately 30% compared to placebo (from 97 hours to about 74 hours) across various dosages .

- Secondary Complications : Oseltamivir treatment resulted in a lower incidence of secondary complications such as bronchitis and sinusitis (7% in treated groups vs. 15% in placebo) .

- Prevention of Influenza : A study showed that oseltamivir provided an 89% protective efficacy against influenza among close contacts of infected individuals .

Case Studies

- Immunocompromised Patients : In a retrospective analysis involving patients with hematological malignancies, oseltamivir was associated with a significant reduction in pneumonia incidence (12% vs. 48% in untreated patients) and improved survival rates .

- Household Transmission : Another case study highlighted the effectiveness of oseltamivir in preventing household transmission of influenza, demonstrating a high protective efficacy rate among treated individuals .

- Cancer Cell Lines : Recent research evaluated new analogues of oseltamivir against various cancer cell lines, indicating potential broader therapeutic applications beyond antiviral activity .

Resistance and Structural Insights

Resistance to oseltamivir has been documented, particularly among certain influenza strains. Mutations in the neuraminidase enzyme can significantly decrease the binding affinity of this compound. For instance, mutations such as His274Tyr and Asn294Ser have been shown to reduce inhibition by factors of 265 and 81 respectively . Structural studies using X-ray crystallography have elucidated these resistance mechanisms by detailing conformational changes in neuraminidase upon binding with oseltamivir.

Q & A

Basic Research Questions

Q. What is the metabolic pathway of oseltamivir to oseltamivir acid, and how should conversion efficiency be quantified in vitro?

- Methodological Answer : To study the conversion, use hepatocyte or plasma esterase assays with LC-MS/MS for quantification. Employ stable isotope-labeled oseltamivir (e.g., oseltamivir-d3) as an internal standard to track metabolic efficiency. Time-course analyses should measure the ratio of this compound to parent compound in cellular or plasma matrices .

Q. How should researchers design a pharmacokinetic (PK) study for this compound in pediatric populations?

- Methodological Answer : Use weight-based dosing (2.35–3 mg/kg/dose) with frequent plasma sampling over 12 hours. Calculate AUC0–12h and compare it to the target threshold of 3800 ng·h/mL. Include nasopharyngeal viral load monitoring to correlate PK parameters with antiviral efficacy. Note that sparse sampling in infants requires population PK modeling to account for inter-individual variability .

Q. What experimental models are appropriate for assessing transplacental transfer of this compound?

- Methodological Answer : Utilize pregnant rat models, collecting serial samples from maternal plasma, amniotic fluid, placenta, and fetal tissues. Calculate tissue-specific PK parameters (e.g., t1/2, Vd, Cl) using non-compartmental analysis. Note that fetal exposure to this compound is limited (AUC0–t = 0.09 ± 0.03 µg·h/mL), suggesting partial placental barrier function .

Advanced Research Questions

Q. How can researchers reconcile conflicting pharmacokinetic data for this compound across biological matrices?

- Methodological Answer : Apply compartmental modeling to account for tissue-specific differences in distribution and clearance. For example, the higher Vd of this compound in fetal tissues (407 ± 133 L/kg) compared to maternal plasma (5.7 ± 4.6 L/kg) may reflect tissue binding or immature metabolic pathways. Use bootstrap or Monte Carlo simulations to assess parameter uncertainty .

Q. What methodologies detect neuraminidase inhibitor resistance in influenza strains?

- Methodological Answer : Conduct plaque reduction assays with escalating this compound concentrations (e.g., 0.1–100 nM). Calculate IC50 fold-changes relative to wild-type controls; ≥10-fold increases indicate reduced susceptibility. Combine with whole-genome sequencing to identify resistance-associated mutations (e.g., H274Y in N1, R292K in N9) .

Q. How can unknown impurities in oseltamivir formulations be identified and characterized?

- Methodological Answer : Use orthogonal 2D-LC-MS/MS with ion mobility spectrometry to separate degradation products. Synthesize proposed impurity standards for structural validation via NMR and high-resolution mass spectrometry. Establish degradation pathways (e.g., hydrolysis, oxidation) under accelerated stability testing conditions .

Q. What role do compensatory mutations play in restoring viral fitness to oseltamivir-resistant influenza strains?

- Methodological Answer : Perform serial passaging of H274Y mutants in cell culture under oseltamivir pressure. Identify secondary mutations (e.g., V234M, D344N) via deep sequencing. Validate fitness using reverse genetics and neuraminidase surface expression assays. Note that compensatory mutations often stabilize neuraminidase folding without altering drug binding .

Q. What are best practices for molecular docking studies of this compound with neuraminidase?

- Methodological Answer : Use crystallographic structures (e.g., PDB 4MWV, 4MX0) for rigid docking. Score binding poses using hybrid force fields (e.g., AMBER) and validate with free-energy perturbation calculations. Prioritize salt bridges (e.g., Arg152-Glu277) and hydrogen bonds (e.g., Asp151, Tyr406) to explain subnanomolar affinity. Compare results to sialic acid docking to assess competitive inhibition .

Properties

CAS No. |

204255-09-4 |

|---|---|

Molecular Formula |

C16H29ClN2O4 |

Molecular Weight |

348.9 g/mol |

IUPAC Name |

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1 |

InChI Key |

OHEGLAHLLCJYPX-ONAKXNSWSA-N |

SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.Cl |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |

Appearance |

Solid powder |

Key on ui other cas no. |

187227-45-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Oseltamivir hydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.